molecular formula C10H13N3S B13112483 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine

5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine

Cat. No.: B13112483
M. Wt: 207.30 g/mol
InChI Key: WEXLJMFSFPYZKB-UHFFFAOYSA-N
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Description

5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine is a heterocyclic compound with a molecular formula of C10H13N3S. This compound belongs to the class of thiadiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine typically involves the reaction of ethyl hydrazinecarbodithioate with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

The process may be optimized for higher yield and purity through the use of advanced purification techniques and catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its diverse biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the thiadiazolidine ring enhances its ability to form hydrogen bonds and interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological properties. This structural feature makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-ethyl-3-phenyl-1,3,4-thiadiazolidin-2-imine

InChI

InChI=1S/C10H13N3S/c1-2-9-12-13(10(11)14-9)8-6-4-3-5-7-8/h3-7,9,11-12H,2H2,1H3

InChI Key

WEXLJMFSFPYZKB-UHFFFAOYSA-N

Canonical SMILES

CCC1NN(C(=N)S1)C2=CC=CC=C2

Origin of Product

United States

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